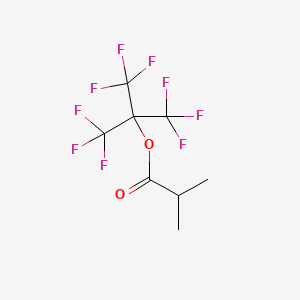

Nonafluoro-tert-butyl isobutyrate

Description

Significance of Highly Fluorinated Organic Compounds in Contemporary Chemistry

The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov The high electronegativity of fluorine can modify the electron distribution within a molecule, influencing its reactivity, stability, and intermolecular interactions. nih.gov This has led to the widespread use of fluorinated compounds in various industrial sectors, including refrigeration, electronics, and medicine. researchgate.net In the pharmaceutical industry, for example, the introduction of fluorine can enhance metabolic stability and improve the efficacy of drug candidates. acs.orgnih.gov The stability of the carbon-fluorine bond also contributes to the persistence of some of these compounds in the environment, a factor that is increasingly being considered in their design and application. researchgate.netacs.org

Overview of the Perfluoro-tert-butyl Moiety in Chemical Science

The perfluoro-tert-butyl group, (CF₃)₃C-, is a sterically demanding and highly electron-withdrawing substituent. researchgate.net Its bulkiness surpasses that of the more common tert-butyl group. smolecule.com This significant steric hindrance and the powerful inductive effect of the nine fluorine atoms make the perfluoro-tert-butyl group a valuable tool in catalyst design and materials science. researchgate.net The unique electronic properties of this moiety also make it an effective reporter group in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a sensitive technique for probing molecular structure and environment. researchgate.netsmolecule.com

The precursor to many perfluoro-tert-butylated compounds is nonafluoro-tert-butyl alcohol, also known as perfluoro-tert-butanol (B1216648) (PFTB). rsc.orgchemimpex.comchemodex.com This alcohol is noted for its high acidity for an alcohol, with a pKa of 5.4, which is comparable to that of a carboxylic acid. wikipedia.org This acidity is a direct result of the electron-withdrawing nature of the nine fluorine atoms. wikipedia.org PFTB serves as a key building block for introducing the perfluoro-tert-butyl group into a wide range of molecules. rsc.orgchemodex.com

Research Focus on Nonafluoro-tert-butyl Isobutyrate and Analogues

The study of these esters provides insights into the reactivity and stability of molecules containing the perfluoro-tert-butyl group. This knowledge is crucial for the development of new materials with tailored properties, such as specialized lubricants, coatings, and functional fluids. The unique combination of a bulky, fluorinated group and a hydrocarbon-based ester linkage presents opportunities for creating molecules with novel interfacial and solubility behaviors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F9O2/c1-3(2)4(18)19-5(6(9,10)11,7(12,13)14)8(15,16)17/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZHJJUWVLPDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660157 | |

| Record name | Perfluoro-tert-butyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-43-7 | |

| Record name | 2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-tert-butyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of Nonafluoro-tert-butyl Isobutyrate

The formation of this compound from its constituent alcohol and isobutyric acid moieties can be achieved through two principal reaction pathways: direct esterification and transesterification.

Esterification Reactions

Esterification involves the direct reaction of nonafluoro-tert-butyl alcohol with an activated form of isobutyric acid, such as isobutyryl chloride or isobutyric anhydride (B1165640). This method is often favored for its high reactivity and the ability to drive the reaction to completion.

A general approach involves the reaction of nonafluoro-tert-butyl alcohol with isobutyryl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of base and solvent is critical to optimize the yield and purity of the final product. While specific literature on the synthesis of this compound is limited, analogous reactions with other tertiary alcohols provide insight into potential reaction conditions. For instance, the esterification of tertiary alcohols can be effectively carried out using acid anhydrides in the presence of a solid catalyst, such as indium trichloride (B1173362) on montmorillonite (B579905) clay, which can lead to high conversion and selectivity at room temperature. google.com Another approach involves the use of an acid bromide or chloride with an activated basic alumina (B75360) catalyst. google.com

The reaction of nonafluoro-tert-butyl alcohol with isobutyric anhydride, potentially catalyzed by a Lewis acid or a solid acid catalyst, represents another viable route. The use of an anhydride avoids the generation of corrosive HCl gas.

Table 1: Illustrative Esterification Conditions for Tertiary Alcohols

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Isobutyryl Chloride | Pyridine | Dichloromethane | 0 - 25 | High | General |

| Isobutyric Anhydride | DMAP | Acetonitrile (B52724) | 25 - 80 | High | General |

| Acetic Anhydride | InCl₃/Montmorillonite K-10 | Neat | 26 - 30 | >95 | google.com |

Note: The conditions presented are general or based on analogous reactions and would require optimization for the specific synthesis of this compound.

Transesterification Processes

Transesterification offers an alternative pathway to this compound, involving the reaction of a simple isobutyrate ester, such as methyl isobutyrate or ethyl isobutyrate, with nonafluoro-tert-butyl alcohol. This equilibrium-driven process typically requires a catalyst, which can be acidic or basic in nature. masterorganicchemistry.com

To shift the equilibrium towards the desired product, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is continuously removed from the reaction mixture. masterorganicchemistry.com The sodium salt of nonafluoro-tert-butyl alcohol, sodium nonafluoro-tert-butoxide, can also be employed as a potent nucleophile to react with an isobutyrate ester. nih.gov

Synthesis of Key Perfluoro-tert-butyl Building Blocks

The availability of nonafluoro-tert-butyl alcohol is paramount for the synthesis of its corresponding isobutyrate ester. This key precursor can be synthesized through several strategic approaches.

Synthesis of Nonafluoro-tert-butyl Alcohol

Two primary methods have been established for the synthesis of nonafluoro-tert-butyl alcohol: halogen exchange on a chlorinated precursor and the direct addition of nucleophiles to a perfluoroketone.

A well-documented route to nonafluoro-tert-butyl alcohol involves a two-step process starting from hexafluoroacetone. The first step is the addition of a trichloromethyllithium species to hexafluoroacetone. The resulting trichloromethyl-substituted alcohol then undergoes a halogen exchange reaction, where the chlorine atoms are replaced by fluorine atoms.

The Swarts reaction, which employs antimony trifluoride (SbF₃) often in the presence of a pentavalent antimony catalyst, is a classic method for such transformations. organicmystery.com The reactivity of the C-Cl bonds facilitates their conversion to C-F bonds under these conditions.

Reaction Scheme: Halogen Exchange for Nonafluoro-tert-butyl Alcohol

Addition: (CF₃)₂C=O + LiCCl₃ → (CF₃)₂C(CCl₃)OLi

Halogen Exchange: (CF₃)₂C(CCl₃)OH + SbF₃/SbCl₅ → (CF₃)₃COH

Table 2: Key Reagents in Halogen Exchange Synthesis of Nonafluoro-tert-butyl Alcohol

| Step | Reagent 1 | Reagent 2 | Product Intermediate |

| Addition | Hexafluoroacetone | Trichloromethyllithium | Lithium 1,1,1-trichloro-2,2,2-trifluoro-2-propoxide |

| Halogen Exchange | Trichloromethyl alcohol intermediate | Antimony trifluoride (SbF₃) | Nonafluoro-tert-butyl alcohol |

A more direct approach to nonafluoro-tert-butyl alcohol involves the nucleophilic addition of a trifluoromethyl nucleophile to hexafluoroacetone. Organometallic reagents, such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride (B91410) source (e.g., a fluoride salt), can serve as effective trifluoromethyl anion equivalents.

This method bypasses the need for a halogen exchange step, offering a potentially more streamlined synthesis. The reaction proceeds via the attack of the trifluoromethyl nucleophile on the electrophilic carbonyl carbon of hexafluoroacetone, followed by an aqueous workup to protonate the resulting alkoxide. libretexts.orgyoutube.com

Table 3: Reagents for Nucleophilic Addition to Hexafluoroacetone

| Trifluoromethyl Source | Activator/Solvent | Reaction Type |

| Trifluoromethyltrimethylsilane (TMSCF₃) | Tetrabutylammonium fluoride (TBAF) / Tetrahydrofuran (THF) | Nucleophilic Trifluoromethylation |

| Grignard Reagent (CF₃MgBr) | Diethyl ether | Grignard Addition |

The synthesis of this compound, while not extensively detailed in readily available literature, can be reasonably achieved through established esterification or transesterification protocols. The successful synthesis hinges on the efficient preparation of the key precursor, nonafluoro-tert-butyl alcohol, for which well-defined synthetic routes exist. Further research into optimizing the coupling of this highly fluorinated alcohol with isobutyric acid derivatives would be beneficial for the broader availability of this and related fluorinated esters.

Synthesis of Nonafluoro-tert-butyl-Containing Ethers and Amines

The incorporation of the sterically demanding nonafluoro-tert-butyl group to form ethers and amines requires specialized synthetic routes. Classical methods have been adapted, and novel strategies have been developed to facilitate these transformations efficiently.

Mitsunobu and Williamson Synthesis Analogues

The Mitsunobu and Williamson reactions, cornerstones of ether synthesis, have been successfully adapted for the preparation of nonafluoro-tert-butyl ethers. The Mitsunobu reaction, which typically converts a primary or secondary alcohol to a variety of functional groups including esters and ethers, proceeds through a dehydrative redox process mediated by reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov This reaction is known for achieving a clean inversion of stereochemistry at the alcohol center, making it a valuable tool in stereoselective synthesis. wikipedia.orgorganic-chemistry.org

In the context of fluorinated compounds, the Mitsunobu reaction has been employed to synthesize novel α-(nonafluoro-tert-butoxy)carboxylic esters from optically active α-hydroxycarboxylic esters. researchgate.net For example, the reaction of ethyl (S)-lactate under Mitsunobu conditions results in the formation of the corresponding (R)-lactic acid ester derivative, demonstrating the expected stereochemical inversion. researchgate.net

The Williamson ether synthesis, another fundamental method, has also been applied. This approach involves the reaction of an alkoxide with a primary alkyl halide or another substrate with a good leaving group. For the synthesis of nonafluoro-tert-butyl ethers, this has been demonstrated by reacting the potassium salt of nonafluoro-tert-butyl alcohol with compounds bearing a mesylate leaving group. nih.gov This method has been used to prepare (nonafluoro-tert-butyloxy)ethyl tosylate in good yield from nonafluoro-tert-butanol. researchgate.net

Table 1: Examples of Nonafluoro-tert-butyl Ether Synthesis

| Starting Material | Reagent/Method | Product Type | Yield | Reference |

| Ethyl (S)-lactate | Nonafluoro-tert-butanol / Mitsunobu Reaction | α-(nonafluoro-tert-butoxy)carboxylic ester | Not specified | researchgate.net |

| mPEG mesylate | Potassium salt of perfluoro-tert-butyl alcohol / Williamson Synthesis | mPEG-OPFtBMono | 71-81% | nih.gov |

| Nonafluoro-tert-butanol | Ethylene glycol di-p-toluenesulfonate / Williamson Synthesis | (Nonafluoro-tert-butyloxy)ethyl tosylate | 65% | researchgate.net |

Direct Synthesis of N-Perfluoro-tert-butyl Secondary Amines

The synthesis of N-perfluoro-tert-butyl (N-PFtB) secondary amines presents a significant challenge, but a novel and efficient one-step strategy has been developed. gsa.ac.uknih.gov This method allows for the direct synthesis of these valuable compounds from readily available N-trifluoromethyl secondary amines. gsa.ac.ukrsc.org

The protocol involves three key processes:

Elimination of Hydrogen Fluoride : The N-trifluoromethyl precursor undergoes an elimination of hydrogen fluoride (HF), a step facilitated by cesium fluoride (CsF), to generate a highly reactive difluoromethyl imine intermediate (R–N=CF₂). gsa.ac.uknih.gov

Consecutive Addition–Elimination : This imine intermediate undergoes two consecutive addition-elimination reactions with a CF₃ source, converting it to a hexafluoropropyl imine (R–N=C(CF₃)₂). gsa.ac.uknih.gov

Final Addition : The hexafluoropropyl imine reacts with fluoroform (HCF₃), which is generated in situ, to yield the final N-perfluoro-tert-butyl secondary amine. gsa.ac.ukrsc.org

A key advantage of this reaction is the use of a single trifluoromethyl source, and the N-trifluoromethyl starting material itself serves as the hydrogen source. rsc.org This method demonstrates compatibility with a wide array of functional groups, including complex heterocyclic compounds. gsa.ac.uknih.gov

Radical-Type Perfluoro-tert-butylation Methodologies

Incorporating the bulky perfluoro-tert-butyl (PFtB) group into organic molecules via radical pathways is a formidable task due to the group's unique fluorine effect and steric hindrance. nih.govresearchgate.net Recent advancements have led to the development of stable and scalable reagents for selective radical-type perfluoro-tert-butylation. nih.govresearchgate.net

A notable reagent is synthesized on a large scale from commercial perfluoro-tert-butanol (B1216648) and a specially designed benzothiazole (B30560) hypervalent iodonium (B1229267) salt. nih.govablesci.com This reagent enables highly E-selective photo-driven C(sp²)-H functionalization of styrene (B11656) derivatives. researchgate.net The reaction mechanism can be controlled to produce thermally disfavored Z-products by adjusting the reaction conditions to remove an energy antagonist. nih.gov This methodology has proven effective for the late-stage functionalization of complex molecules and for the divergent synthesis of various perfluoro-tert-butylated compounds. researchgate.net

Table 2: Radical Perfluoro-tert-butylation of Styrene Derivatives

| Substrate | Conditions | Selectivity | Yield | Reference |

| Styrene Derivatives | Photo-driven, triplet-triplet energy transfer halted | High E-selectivity | Good | nih.govresearchgate.net |

| Styrene Derivatives | Thermal (energy antagonist removed) | Z-products favored | Not specified | nih.gov |

The reaction generally shows excellent functional group tolerance. researchgate.net For instance, the C(sp²)-H perfluoro-tert-butylation of various styrene derivatives proceeds in good yields for the E-isomer under standard photocatalytic conditions. researchgate.net

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical design and manufacturing, are increasingly influencing synthetic methodologies. nih.govchemijournal.com These principles include preventing waste, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysts over stoichiometric reagents. nih.gov

In the context of synthesizing fluorinated compounds like this compound, these principles can be applied in several ways:

Safer Solvents and Reaction Conditions : Traditional organic solvents can be replaced with greener alternatives such as ionic liquids or supercritical fluids like CO₂. nih.gov Solvent-free reaction conditions, for example using grinding techniques or neat reagents like tert-butyl nitrite (B80452) for N-nitrosation, represent a significant step toward sustainability. chemijournal.comrsc.org

Energy Efficiency : The use of microwave irradiation or ultrasound-assisted processes can often reduce reaction times and energy consumption compared to conventional heating. nih.govchemijournal.com

Catalysis : Developing catalytic routes is a core tenet of green chemistry. For instance, the synthesis of tert-butyl ethers has been achieved using non-acidic ionic liquids that act as both catalyst and dehydrator, avoiding the use of corrosive acid catalysts. researchgate.net

Atom Economy : Designing synthetic pathways that incorporate the maximum number of atoms from the reactants into the final product minimizes waste. nih.gov Radical C-H functionalization is an excellent example of an atom-economical reaction, as it avoids the need for pre-functionalized starting materials. researchgate.net

While specific green synthetic routes for this compound are not extensively detailed in the literature, the application of these sustainable approaches to the synthesis of its precursors and related fluorinated molecules is an active area of research.

Reactivity and Mechanistic Investigations

Mechanistic Studies of Nonafluoro-tert-butyl Reactivity

The reactivity of compounds containing the nonafluoro-tert-butyl group, such as nonafluoro-tert-butyl isobutyrate, is largely dictated by the unique properties of the perfluorinated moiety. Mechanistic studies on various derivatives provide insight into the reaction pathways this functional group can influence or participate in.

The perfluoro-tert-butyl (PFtB) group, C(CF₃)₃, is an extreme example among fluoroalkyl groups, characterized by its significant steric bulk and profound electron-withdrawing capacity. nih.gov Its electronic effect is more potent than that of the more common trifluoromethyl (CF₃) group. cas.cn This strong inductive effect drastically influences the properties of adjacent atoms and functional groups. A clear illustration of this is seen in the parent alcohol, nonafluoro-tert-butyl alcohol, which exhibits a pKa of 5.4, making it unusually acidic for an alcohol and comparable to a carboxylic acid. wikipedia.org This acidity is a direct consequence of the stabilization of the corresponding alkoxide anion by the nine electron-withdrawing fluorine atoms. wikipedia.org This combination of large size and powerful electronic influence governs the accessibility and outcome of chemical reactions involving this group.

While specific mechanistic studies on this compound are not extensively detailed in the literature, the reactivity of the nonafluoro-tert-butyl group has been explored through various other derivatives. These studies reveal pathways for C-H bond functionalization, perfluoroalkylation, and complex rearrangements.

The nonafluoro-tert-butyl group can be introduced into organic molecules through the functionalization of C-H bonds. One notable method involves a radical-type perfluoro-tert-butylation. A stable, scalable hypervalent iodonium (B1229267) salt reagent derived from nonafluoro-tert-butanol can generate the perfluoro-tert-butyl radical, (CF₃)₃C•, under photolytic conditions. nih.gov This radical can then engage in reactions such as the C(sp²)-H functionalization of styrene (B11656) derivatives. nih.gov Mechanistic studies propose that the reaction begins with a single electron transfer from a photocatalyst to the reagent, which then fragments to release the (CF₃)₃C• radical. nih.gov This radical subsequently adds to the unsaturated bond of the substrate. nih.gov

Furthermore, the related compound nonafluoro-tert-butyl alcohol is used as a solvent to facilitate the C-H functionalization of sterically hindered C(sp³)-H bonds within non-fluorinated tert-butyl groups. torvergata.it In this context, a manganese catalyst in nonafluoro-tert-butyl alcohol activates hydrogen peroxide to hydroxylate strong, primary C-H bonds, a transformation that is typically challenging. torvergata.it

The introduction of the perfluoro-tert-butyl group, a process known as perfluoro-tert-butylation, has been a significant challenge in synthetic chemistry. cas.cn A key breakthrough involves the generation of a nucleophilic perfluoro-tert-butylating agent. By using 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) in the presence of a fluoride (B91410) source like cesium fluoride (CsF), a consecutive triple-fluorination process occurs. cas.cnresearchgate.net This sequence liberates the perfluoro-tert-butyl carbanion, (CF₃)₃C⁻, which can then act as a robust nucleophile to attack a wide range of electrophiles. cas.cnresearchgate.net This method allows for the efficient synthesis of structurally diverse molecules containing the perfluoro-tert-butyl group under mild conditions. cas.cn

The versatility of this nucleophilic perfluoro-tert-butylation is demonstrated by its successful application to various classes of electrophiles.

| Electrophile Class | Substrate Example | Product Type | Reference |

|---|---|---|---|

| Alkyl Halides | 4-Phenylbenzyl bromide | Perfluoro-tert-butylated alkanes | cas.cn |

| Bioactive Molecules | Ivabradine derivative | Perfluoro-tert-butylated drug analogues | cas.cn |

| Bioactive Molecules | Idebenone derivative | Perfluoro-tert-butylated quinones | cas.cn |

| Electron-Deficient Arenes | Hexafluorobenzene | Perfluoro-tert-butylated arenes (via SNAr) | cas.cn |

Complex reaction cascades involving elimination and rearrangement can lead to the formation of the perfluoro-tert-butyl group. One such pathway has been demonstrated in the synthesis of N-perfluoro-tert-butyl secondary amines. researchgate.net The mechanism involves starting with an N-trifluoromethyl precursor. researchgate.net The reaction, facilitated by cesium fluoride, proceeds through several key steps:

Elimination: The process is initiated by the elimination of hydrogen fluoride from the N-trifluoromethyl starting material. researchgate.net

Conversion: This leads to a difluoromethyl imine intermediate (R–N=CF₂), which undergoes a consecutive addition-elimination conversion to a hexafluoropropyl imine (R–N=C(CF₃)₂). researchgate.net

Final Addition: The hexafluoropropyl imine then reacts with fluoroform (HCF₃), which is generated in situ, to yield the final N-perfluoro-tert-butyl amine product. researchgate.net

A critical aspect of this protocol is that the elimination of hydrogen fluoride is essential for the reaction to proceed successfully. researchgate.net

Reaction Pathways Involving Nonafluoro-tert-butyl Derivatives

Role of Nonafluoro-tert-butyl Alcohol as a Reaction Medium

Nonafluoro-tert-butyl alcohol (NFTBA) is not merely a precursor for compounds like this compound but is also a highly effective and specialized reaction medium. torvergata.itchemimpex.com Its utility stems from its properties as a strong hydrogen bond donor (HBD) solvent. torvergata.it This character allows it to play a dual role in certain catalytic reactions. For instance, in the manganese-catalyzed hydroxylation of strong C-H bonds, NFTBA is presumed to:

Enhance the electrophilicity of the metal-oxo catalyst by interacting with the ligand framework. torvergata.it

Induce a polarity reversal effect in the alcohol product as it forms, which helps to prevent its subsequent overoxidation to other species. torvergata.it

These functions enable high selectivity and yield in challenging oxidation reactions that might otherwise be inefficient or unselective in conventional solvents. torvergata.it The unique properties of NFTBA make it a valuable solvent for fluorination processes and in the synthesis of advanced materials where controlling reactivity and solubility is paramount. chemimpex.com

Hydrogen Bonding Interactions in Reaction Control

The presence of nine fluorine atoms in the tert-butyl group of this compound has a profound impact on its hydrogen bonding capabilities. While the ester carbonyl group can act as a hydrogen bond acceptor, the most significant influence arises from the strong electron-withdrawing nature of the perfluorinated moiety. This effect is best understood by examining its precursor, nonafluoro-tert-butyl alcohol, which is a remarkably acidic alcohol with a pKa of 5.4, comparable to that of carboxylic acids. wikipedia.org This high acidity makes it a potent hydrogen bond donor. nih.gov

When this compound is involved in reactions where either the substrate or reagents possess hydrogen bond donor capabilities, the fluorine atoms can act as weak hydrogen bond acceptors. acs.org Such interactions, although often subtle, can be critical in orienting molecules within a reaction complex, thereby influencing stereoselectivity and reaction rates. Research on other fluorinated compounds has demonstrated that C-F···H hydrogen bonds can play a crucial role in stabilizing transition states. acs.org

In reactions where this compound might be used as a solvent or co-solvent, its ability to engage in hydrogen bonding is limited. Unlike its parent alcohol, the ester lacks a hydroxyl group, making it a poorer hydrogen bond donor. However, the polarized C-F bonds can still interact with electron-deficient hydrogen atoms of other molecules. The cumulative effect of these weak interactions can create a unique reaction environment. The table below summarizes the hydrogen bonding characteristics of the functional groups present in and interacting with this compound.

| Interacting Species | Hydrogen Bond Donor/Acceptor | Relative Strength | Implication in Reaction Control |

| This compound (C=O) | Acceptor | Moderate | Can interact with acidic protons, influencing catalyst or substrate orientation. |

| This compound (C-F) | Weak Acceptor | Weak | Can form weak C-F···H bonds, contributing to transition state stabilization. acs.org |

| Protic Reactants/Solvents (e.g., alcohols) | Donor | Strong | Can form strong hydrogen bonds with the ester carbonyl, potentially activating the ester for nucleophilic attack. |

These hydrogen bonding interactions are crucial for understanding the mechanistic pathways of reactions involving this compound.

Solvent Effects on Reaction Selectivity and Rate

The choice of solvent is a critical parameter that can dramatically alter the selectivity and rate of reactions involving this compound. The highly fluorinated nature of this ester renders it soluble in a range of organic solvents, and its reactivity is sensitive to the polarity and hydrogen-bonding capabilities of the medium.

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as powerful solvents for promoting challenging chemical transformations. rsc.org These solvents are highly polar and strong hydrogen bond donors, yet they are weakly nucleophilic. acs.org This combination of properties allows them to stabilize charged intermediates and transition states without participating in unwanted side reactions. acs.org For reactions involving this compound, employing a fluorinated alcohol as a solvent can lead to enhanced reaction rates and improved selectivity. For instance, in C-H activation reactions, the use of fluorinated alcohols has been shown to be crucial for achieving reactivity and high yields where other common solvents fail. acs.org

In contrast, aprotic polar solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) can also influence reaction outcomes. Their ability to solvate cations can be beneficial in certain transformations. However, the lack of strong hydrogen-bonding donation means they may not be as effective at stabilizing anionic intermediates or activating electrophiles as protic fluorinated solvents. The effect of different solvents on a hypothetical reaction of this compound is summarized in the table below.

| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donating Ability (α) | Expected Effect on Reaction Rate | Expected Effect on Selectivity |

| Hexane | 1.88 | 0.00 | Low | May favor non-polar pathways |

| Dichloromethane | 8.93 | 0.13 | Moderate | Dependent on specific reaction |

| Acetonitrile | 37.5 | 0.19 | High for ionic reactions | Can influence stereoselectivity |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 16.7 | 1.96 | Very high for reactions with charged intermediates | Can significantly enhance stereoselectivity rsc.org |

| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 1.51 | High | Can improve site- and stereoselectivity rsc.org |

The multi-faceted interactions between the solvent, reactants, and catalysts play a pivotal role in dictating the course of a chemical reaction. osti.gov In the context of this compound, the strategic selection of a solvent, particularly a fluorinated alcohol, can be a key factor in achieving desired reactivity and selectivity. acs.orgrsc.org

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Synthetic Reagent

The reactivity and stability of the nonafluoro-tert-butyl moiety are central to its use in advanced chemical synthesis. This group can be strategically introduced into molecules to impart specific chemical and physical characteristics.

The introduction of the perfluoro-tert-butyl (PFtB) group, a bulkier analogue of the trifluoromethyl group, into organic molecules is a synthetically challenging yet highly desirable transformation. acs.orgnih.gov This group can dramatically alter the steric and electronic properties of a parent molecule, enhancing its lipophilicity, metabolic stability, and binding capabilities. While nonafluoro-tert-butyl isobutyrate itself is primarily a stable ester, the PFtB group it contains is the functional component of interest.

Research has focused on developing effective reagents and methods for perfluoro-tert-butylation. A significant breakthrough involves the use of perfluoro-tert-butyl phenyl sulfone as a precursor to the PFtB anion. nih.gov This anion can then react with highly reactive intermediates like arynes to install the PFtB group onto aromatic rings with high efficiency and regioselectivity. acs.orgnih.gov Another innovative strategy allows for the direct synthesis of N-perfluoro-tert-butyl secondary amines from more accessible N-trifluoromethyl secondary amine precursors. rsc.orgrsc.org These methods highlight the ongoing effort to create a toolbox of reagents for introducing the PFtB group, a role for which derivatives of nonafluoro-tert-butyl alcohol are fundamental.

Key Research Findings in Perfluoro-tert-butylation:

| Reagent/Method | Description | Key Advantage | Reference |

|---|---|---|---|

| Perfluoro-tert-butyl Phenyl Sulfone + Aryne | Generates a PFtB anion that reacts with arynes to form perfluoro-tert-butylated arenes. | First general protocol for aromatic perfluoro-tert-butylation with high yields. | acs.orgnih.gov |

| N-Trifluoromethyl Secondary Amines | A one-step conversion to N-perfluoro-tert-butyl secondary amines using a single trifluoromethyl source. | Utilizes readily available starting materials and proceeds under mild conditions. | rsc.orgrsc.org |

In organic synthesis, protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. researchgate.net The non-fluorinated tert-butyl group is widely used for this purpose, particularly for protecting carboxylic acids as tert-butyl esters and alcohols as tert-butyl ethers, due to its steric bulk which prevents unwanted reactions. udg.eduorganic-chemistry.org

The nonafluoro-tert-butyl group offers the same steric hindrance but with significantly enhanced chemical stability due to the strong carbon-fluorine bonds. This makes it an exceptionally robust protecting group, suitable for multi-step syntheses involving harsh reaction conditions where common protecting groups might fail. This compound can be viewed as a derivative where the highly stable nonafluoro-tert-butyl alcohol is protecting isobutyric acid. The ester linkage can be cleaved to release the parent acid. The high acidity (pKa ≈ 5.4) and stability of the released nonafluoro-tert-butyl alcohol byproduct make its removal from reaction mixtures straightforward. wikipedia.org This combination of steric bulk and high stability makes the nonafluoro-tert-butyl group a valuable tool for specialized protection and derivatization strategies. udg.eduorganic-chemistry.org

Role in Polymer Science and Engineering

The incorporation of fluorine into polymers is a well-established strategy for creating materials with exceptional properties, including thermal stability, chemical inertness, low surface energy, and hydrophobicity. The nonafluoro-tert-butyl group is particularly effective in this regard.

The spatial arrangement of monomer units along a polymer chain, known as stereochemistry or tacticity, has a profound impact on the material's physical properties. While direct studies on the polymerization of this compound are not widely reported, the influence of its bulky nonafluoro-tert-butyl group can be inferred from principles of polymer chemistry. In polymerization reactions, bulky side groups on a monomer can sterically hinder the approaching monomer, influencing its orientation as it adds to the growing polymer chain. This steric control can lead to a more ordered polymer structure (e.g., isotactic or syndiotactic). Given that the nonafluoro-tert-butyl group is significantly larger than a non-fluorinated tert-butyl group, it is expected to exert a powerful stereodirecting influence during the polymerization of related monomers like nonafluoro-tert-butyl acrylate, potentially leading to polymers with highly controlled tacticity and, consequently, unique crystalline and mechanical properties.

Nonafluoro-tert-butyl-containing molecules are valuable monomers for creating specialty fluoropolymers. Research has demonstrated the synthesis of semifluorinated amphiphilic polymers where the perfluoro-tert-butyl (PFtB) group acts as the fluorophilic (fluorine-loving) tail. nih.govrsc.org These polymers can self-assemble in water to form stable nanoparticles and micelles, which are useful for encapsulating and delivering hydrophobic drugs. nih.govrsc.org

Furthermore, the introduction of the nonafluoro-tert-butyl group into polymer surfaces has been shown to yield materials with an outstanding combination of properties. researchgate.net These materials exhibit enhanced mechanical strength, high optical transparency, and very low surface energy, which translates to surfaces that are highly repellent to both water and oils. researchgate.net The unique, single signal produced by the nine equivalent fluorine atoms in 19F NMR also makes these polymers promising as contrast agents for 19F Magnetic Resonance Imaging (MRI). nih.govrsc.org

Properties Imparted by the Nonafluoro-tert-butyl Group in Polymers:

| Property | Effect of Nonafluoro-tert-butyl Group | Resulting Application |

|---|---|---|

| Low Surface Energy | Creates highly oleophobic and hydrophobic surfaces. | Anti-fouling coatings, self-cleaning surfaces. |

| Chemical Inertness | Resists degradation from solvents and corrosive chemicals. | Durable coatings and components for harsh environments. |

| Amphiphilicity | When combined with a hydrophilic block, forms a fluorophilic tail. | Drug delivery vehicles, emulsifiers. nih.govrsc.org |

| Mechanical Properties | Can enhance the mechanical strength of the polymer surface. researchgate.net | Durable and scratch-resistant optical films. |

| 19F NMR/MRI Signal | Provides a strong, single resonance signal. | Tracer agents for 19F MRI applications. nih.gov |

The principle of "like dissolves like" is paramount in polymer science. Highly fluorinated polymers are notoriously difficult to dissolve in common organic solvents. This necessitates the use of specialized, highly fluorinated solvents for their processing and characterization.

While polymers containing the nonafluoro-tert-butyl group are solvent-resistant, the monomeric compound, this compound, can itself function as a solvent. As a small, highly fluorinated molecule, it is a candidate for dissolving certain fluoropolymers that are intractable in other media. Its alcohol precursor, nonafluoro-tert-butyl alcohol, is already recognized as a unique solvent capable of promoting specific chemical reactions due to its strong hydrogen-bonding capabilities and low nucleophilicity. udg.educhemrxiv.org By extension, this compound could serve as a valuable processing solvent, plasticizer, or characterization medium for a niche class of advanced fluorinated materials.

Potential Solvent Applications:

| Application | Description |

|---|---|

| Polymer Processing | Dissolving fluoropolymers for casting films or spinning fibers. |

| Polymer Characterization | Acting as a solvent for techniques like Gel Permeation Chromatography (GPC) or NMR analysis of fluoropolymers. |

| Reaction Medium | Providing a non-reactive, fluorinated liquid phase for specific polymerization or modification reactions. |

Applications in Fluorous Chemistry

Fluorous chemistry utilizes highly fluorinated compounds and their unique solubility properties to facilitate chemical reactions and separations. nih.govtcichemicals.com The principle often involves a "fluorous biphase system" (FBS), where a fluorous phase is immiscible with common organic or aqueous solvents at room temperature but can become miscible at elevated temperatures. nih.govtcichemicals.com This allows for reactions to occur in a homogeneous phase, followed by easy separation of the fluorous catalyst or tagged product by simply cooling the mixture to reform the separate phases. nih.govtcichemicals.com The nonafluoro-tert-butyl group has proven to be a valuable component in this field.

A key strategy in fluorous synthesis is the attachment of a highly fluorinated "tag" or "ponytail" to a non-fluorous molecule, rendering it highly soluble in fluorous solvents. tcichemicals.com The nonafluoro-tert-butyl group is particularly effective for this purpose. Research has demonstrated that the reaction of sodium perfluoro-tert-butoxide with benzylic carbon-bromide bonds can form (nonafluoro-tert-butoxy)methyl ponytails, which significantly enhance the fluorous solubility and partitioning of aromatic and heterocyclic molecules. researchgate.net

The bulky, branched structure of the nonafluoro-tert-butyl group provides a substantial fluorous effect. Studies have shown that the fluorous character imparted by the (CF3)3CO(CH2)2– ponytail is almost as efficient as the classical straight-chain C8F17(CH2)3– ponytail. researchgate.net This efficiency allows for the effective separation of tagged molecules using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE). nih.gov

Researchers have synthesized various molecules incorporating this fluorous tag, including amines and ethers. For example, (nonafluoro-tert-butyloxy)ethyl amines have been prepared and noted for their high acidic stability and significant fluorous character. researchgate.net Similarly, semifluorinated polymer surfactants have been created with perfluoro-tert-butyl (PFtB) groups as the fluorophilic tail and a hydrophilic head group. nih.gov These tagged polymers can self-assemble into nanoparticles, demonstrating the utility of the nonafluoro-tert-butyl group in creating functional molecular architectures for applications like drug delivery. nih.gov

Table 1: Examples of Molecules with Nonafluoro-tert-butoxy Tags

| Molecule Type | Specific Example | Precursor | Application Area |

|---|---|---|---|

| Fluorous Amine | (CF3)3COCH2CH2NR1R2 | (Nonafluoro-tert-butyloxy)ethyl tosylate | Fluorous Synthesis, Tagging |

| Fluorous Ether | 1,2-bis(nonafluoro-t-butoxy)ethane | Sodium nonafluoro-t-butoxide | Fluorous Solvents/Media |

Beyond tagging, the nonafluoro-tert-butyl group is integral to the development of fluorous solvents and reaction media. These media are orthogonal to both aqueous and many organic phases, enabling multiphase reaction systems for simplified catalyst and product separation. nih.gov

The synthesis of various fluorous ethers containing the nonafluoro-tert-butoxy group, such as 1,2-bis(nonafluoro-t-butoxy)ethane and 1,3-bis(nonafluoro-t-butoxy)propane, has been achieved by reacting sodium nonafluoro-t-butoxide with corresponding alkyl halides. rsc.org The fluorous nature of these ethers is quantified by their partition coefficients between a fluorous solvent (like CF3C6F11) and an organic solvent (like toluene).

Table 2: Partition Coefficients of Nonafluoro-tert-butoxy Ethers

| Compound | Formula | Partition Coefficient (log P) in PhCH3–CF3C6F11 |

|---|---|---|

| 1,2-bis(nonafluoro-t-butoxy)ethane | C10H8F18O2 | Data not specified in source |

| 1,3-bis(nonafluoro-t-butoxy)propane | C11H10F18O2 | Data not specified in source |

| 1,4-bis(nonafluoro-t-butoxy)butane | C12H12F18O2 | Data not specified in source |

Data from computational studies on their aggregation behavior in different solvent systems. rsc.org

Computational studies suggest that these bis(nonafluoro-tert-butoxy)alkanes exist as monomers in fluorous-alcoholic solvent mixtures but are likely to form oligomeric aggregates in fluorous-aromatic mixtures. rsc.org This behavior is crucial for their function as phase-transfer agents or components of fluorous reaction media. The development of such compounds contributes to a more sustainable or "green" chemistry by facilitating the recovery and reuse of expensive catalysts and solvents. tcichemicals.comdocumentsdelivered.com

Contributions to Weakly Coordinating Anion Chemistry

Weakly coordinating anions (WCAs) are large, chemically robust anions that interact only feebly with cations. wikipedia.org This property is essential in coordination chemistry and catalysis, as it allows for the isolation of highly reactive cationic species. The nonafluoro-tert-butoxy group, derived from nonafluoro-tert-butyl alcohol, has been instrumental in the design of highly effective WCAs. wikipedia.org

The precursor alcohol, nonafluoro-tert-butyl alcohol, is significantly acidic for an alcohol (pKa of 5.4) due to the strong electron-withdrawing effect of the nine fluorine atoms. wikipedia.org This high acidity stabilizes the corresponding alkoxide. A prominent example of a WCA derived from this alkoxide is the tetrakis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-oxy]aluminate(1–) anion, [Al(OC(CF3)3)4]−. wikipedia.org

The bulky and perfluorinated nature of the four nonafluoro-tert-butoxy groups effectively shields the central aluminum atom and delocalizes the negative charge over the entire anion. This steric hindrance and charge delocalization minimize the anion's interaction with cations. These anions have been employed to stabilize highly reactive cations, such as dysprosocenium cations like [Dy(CpR)2]+, which are studied as high-temperature single-molecule magnets (SMMs). nih.govresearchgate.netrsc.org The use of WCAs like [Al(OC(CF3)3)4]− allows for the study of the intrinsic magnetic properties of these cations with minimal perturbation from the counter-anion. nih.gov

Spectroscopic and Computational Characterization

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Probes

Spectroscopic techniques are indispensable for confirming the identity, structure, and conformation of Nonafluoro-tert-butyl isobutyrate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of specific nuclei within a molecule. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus possesses favorable properties for NMR, including a spin of 1/2 and 100% natural abundance, which gives it a high sensitivity, approximately 83% that of the proton nucleus (¹H). nih.gov The absence of natural fluorine in most biological systems and solvents ensures that ¹⁹F NMR spectra are free from background signals. nih.gov In this compound, the nine fluorine atoms of the nonafluoro-tert-butyl group are chemically equivalent. This equivalence leads to a single, intense singlet in the ¹⁹F NMR spectrum, simplifying analysis. cnr.it The chemical shift of this peak is highly sensitive to the local electronic environment, making it a precise probe of molecular conformation and interactions. nih.govoregonstate.edu

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for the verification of the compound's carbon framework. Based on data for related structures like butyl isobutyrate, distinct signals would be expected for the carbonyl carbon, the quaternary carbon of the nonafluoro-tert-butyl group, the methine and methyl carbons of the isobutyryl group, and the carbons of the trifluoromethyl groups. chemicalbook.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹⁹F | -C(CF₃)₃ | ~ -70 to -80 | Singlet |

| ¹³C | C=O | ~ 170-180 | Singlet |

| ¹³C | -C (CF₃)₃ | ~ 90-100 | Quartet (due to ¹JCF coupling) |

| ¹³C | C H(CH₃)₂ | ~ 30-40 | Singlet |

| ¹³C | CH(C H₃)₂ | ~ 15-25 | Singlet |

| ¹³C | -C(C F₃)₃ | ~ 120-130 | Quartet (due to ¹JCF coupling) |

Note: Predicted values are based on typical ranges for these functional groups and data from analogous structures.

Rotational spectroscopy, particularly using microwave techniques, is a high-resolution method used to determine the precise geometry and conformational landscape of molecules in the gas phase. While direct studies on this compound are not available, research on the closely related Nonafluoro-tert-butyl alcohol (NFTBA) demonstrates the power of this technique. utrgv.eduutrgv.eduillinois.edu

In such studies, a chirped-pulse microwave spectroscopy experiment is performed, typically over a frequency range like 5.5 to 18.75 GHz. illinois.edu The resulting spectrum consists of numerous rotational transitions. utrgv.edu By analyzing the frequencies of these transitions, highly accurate rotational constants can be determined. These experimental constants are then compared with values calculated from theoretical models of different molecular conformations (obtained via quantum chemical calculations) to identify the most stable conformer(s) present in the gas phase. utrgv.eduillinois.edu This analysis provides definitive information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's preferred three-dimensional shape. utrgv.edu

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and confirming the elemental composition of a compound. It works by ionizing the molecule and measuring its mass-to-charge ratio (m/z).

For this compound (C₈H₇F₉O₂), high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which serves as a stringent test of its identity and purity. The calculated exact mass, based on the most abundant isotopes, is a unique value for a given molecular formula. Any significant deviation from this value would indicate impurities or a misidentified substance. The technique is also used to analyze fragmentation patterns, which can offer further structural confirmation. nih.gov

Table 2: Mass Spectrometric Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₉O₂ | nih.govcymitquimica.com |

| Molecular Weight | 306.13 g/mol | nih.govcymitquimica.com |

| Exact Mass | 306.03023292 Da | nih.gov |

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. nih.gov

From this electron density map, the precise position of each atom in the molecule can be determined, yielding highly accurate bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com This provides an unambiguous depiction of the molecule's conformation and how it packs into a crystal lattice. While no public crystal structure for this compound is currently available, this method would be the gold standard for its solid-state structural characterization. nih.gov

Quantum Chemical and Computational Studies

Theoretical calculations are crucial for complementing experimental data, providing insights into properties that are difficult to measure, and predicting molecular behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. nih.govmdpi.com Studies on analogous compounds, such as nonafluoro-tert-butyl alcohol (NFTBA) and other organic molecules, illustrate the application of DFT in this context. utrgv.eduresearchgate.net

Using a specific functional and basis set, such as B3LYP with an aug-cc-pVTZ basis set, the geometry of the molecule can be optimized to find its lowest energy structure. utrgv.edunih.gov Such calculations are essential for predicting the rotational constants needed to interpret rotational spectra and for identifying stable conformers. utrgv.edu

Furthermore, DFT calculations provide detailed information about the molecule's electronic properties. researchgate.net Natural Bond Orbital (NBO) analysis can be used to calculate atomic charges and study orbital interactions, revealing insights into intramolecular bonding and stability. researchgate.net Reactivity can be modeled using descriptors like Fukui functions, which help to identify the sites within the molecule most susceptible to nucleophilic or electrophilic attack. nih.gov These computational studies provide a theoretical framework for understanding the molecule's structure and chemical behavior at an electronic level. mdpi.com

Table 3: Representative Computational Methods for Characterizing this compound

| Method | Application | Information Obtained |

| DFT (e.g., B3LYP/aug-cc-pVTZ) | Geometry Optimization | Stable conformations, bond lengths, bond angles, rotational constants. utrgv.edu |

| DFT with NBO Analysis | Electronic Structure | Atomic charges, orbital interactions, stabilization energies. researchgate.net |

| TD-DFT | Spectroscopic Properties | Prediction of UV-Vis spectra and electronic excitations. nih.gov |

| Fukui Function Analysis | Chemical Reactivity | Identification of sites for electrophilic and nucleophilic attack. nih.gov |

Molecular Dynamics Simulations

Currently, there are no specific molecular dynamics (MD) simulation studies published for this compound. Such simulations are crucial for understanding the conformational dynamics, solvent effects, and transport properties of a molecule. For related fluorinated compounds and ionic liquids, MD simulations have been instrumental in elucidating thermodynamic and structural properties. For instance, simulations on compounds like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) have successfully predicted liquid density and heat of vaporization, offering insights into their behavior at the atomic level. However, similar investigations for this compound have not been reported.

Prediction of Chemical Behavior and Reaction Pathways

Detailed computational predictions of the chemical behavior and reaction pathways for this compound are not available in the current body of scientific literature. While general reactivity can be inferred from its structural components—an ester and a highly fluorinated alkyl group—specific computational studies that map out potential reaction mechanisms, transition states, and energy barriers are absent. For comparison, studies on other esters, such as tert-butyl peroxyisobutyrate, highlight potential thermal decomposition pathways, but this information is not directly transferable to the non-peroxy analogue. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies relevant to reactivity

There is no evidence of Quantitative Structure-Property Relationship (QSPR) studies specifically focused on the reactivity of this compound. QSPR models are statistical tools used to predict the properties of chemicals based on their molecular structure. While computed descriptors for this compound are available, they have not been utilized in a formal QSPR study to predict its reactivity.

Computed Molecular Descriptors for this compound

| Property | Value | Source |

| Molecular Weight | 306.13 g/mol | PubChem nih.gov |

| XLogP3-AA | 4.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 306.03023292 Da | PubChem nih.gov |

| Monoisotopic Mass | 306.03023292 Da | PubChem nih.gov |

| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |

| Heavy Atom Count | 19 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 300 | PubChem nih.gov |

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes

The current synthesis of nonafluoro-tert-butyl isobutyrate likely relies on standard esterification procedures using nonafluoro-tert-butyl alcohol and an isobutyric acid derivative. The alcohol precursor itself requires a multi-step synthesis, starting from the addition of trichloromethyllithium to hexafluoroacetone, followed by a halogen exchange. Future research is anticipated to focus on developing more streamlined and efficient synthetic methodologies.

Key areas for future synthetic research include:

Direct C-H Functionalization: Investigating methods to directly couple isobutyric acid or its derivatives with perfluoroisobutene or related fluorinated precursors, bypassing the pre-formation and isolation of nonafluoro-tert-butyl alcohol.

Flow Chemistry Approaches: Utilizing microreactor technology to safely and efficiently handle highly reactive fluorinated intermediates, potentially improving reaction control, scalability, and yield.

Greener Synthetic Methods: Exploring the use of more environmentally benign solvents and reagents, moving away from potentially hazardous chemicals often employed in traditional fluorination chemistry. Research into catalytic direct amidations using alternative solvents like tert-butyl acetate (B1210297) points towards a broader trend of adopting safer and more sustainable reaction conditions that could be applied to esterifications. rsc.org

Exploration of New Reactivity Modes and Catalysis

The nonafluoro-tert-butyl group is known for its extreme steric bulk and powerful electron-withdrawing capabilities. nih.gov These characteristics suggest that this compound could exhibit novel reactivity or serve as a unique reagent or substrate in catalytic processes.

Future explorations may focus on:

A Novel Perfluoro-tert-butylation Reagent: Investigating the use of this compound as a source of the perfluoro-tert-butyl radical, •C(CF₃)₃, under photocatalytic or electrochemical conditions. nih.gov The isobutyrate moiety could function as a leaving group in new synthetic transformations for the C-H perfluoro-tert-butylation of unsaturated compounds like styrenes, alkynes, and electron-rich aromatics. nih.gov

Catalyst and Ligand Design: Employing the ester as a sterically bulky, non-coordinating component in catalyst design. The steric hindrance could create unique pockets in catalyst active sites, influencing the selectivity of reactions.

Frustrated Lewis Pair (FLP) Chemistry: The significant steric hindrance around the carbonyl group might allow it to act as a sterically encumbered Lewis base in FLP chemistry, enabling the activation of small molecules.

Asymmetric Transformations: Using the compound as a substrate in enantioselective reactions where the bulky fluorinated group directs the stereochemical outcome, potentially leading to the synthesis of chiral molecules containing the nonafluoro-tert-butyl moiety.

Integration into Advanced Materials Design and Engineering

The incorporation of highly fluorinated groups into polymers and other materials is a well-established strategy for imparting unique properties such as chemical inertness, thermal stability, hydrophobicity, and oleophobicity. The perfluoro-tert-butyl (PFtB) group is particularly promising for applications in material science. nih.gov

Future research is expected to integrate this compound and related structures into advanced materials:

Fluoropolymers: Using derivatives of this compound as monomers or co-monomers in polymerization reactions to create novel fluoropolymers. These materials could find use as specialized coatings, membranes, or elastomers with enhanced performance characteristics.

Self-Assembling Systems: Designing amphiphilic molecules containing the nonafluoro-tert-butyl group that can self-assemble into micelles or vesicles. Such assemblies have demonstrated potential as drug-delivery vehicles and as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov

Fluorous Materials: Developing materials for fluorous separations, where the nonafluoro-tert-butoxy group acts as a "fluorous ponytail" to enhance the partition of molecules into a fluorous phase. rsc.orgresearchgate.net This has applications in catalyst recovery and product purification.

Below is a table summarizing the potential impact of integrating the nonafluoro-tert-butyl group into materials.

| Property Conferred by Nonafluoro-tert-butyl Group | Potential Material Application | Supporting Research Context |

| High Chemical and Thermal Stability | High-performance lubricants, sealants, and chemically resistant coatings. | The expansion of perfluorinated chemistry is driven by the need for materials with exceptional stability. |

| Hydrophobicity and Oleophobicity | Self-cleaning surfaces, anti-fouling coatings for marine applications. | Fluorinated polymers are known for their low surface energy. |

| Unique ¹⁹F NMR Signature | Contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). | PFtB-containing polymers have shown promise as imaging agents due to their single, sharp ¹⁹F NMR signal and favorable relaxation times. nih.gov |

| Enhanced Fluorous Affinity | Stationary phases for fluorous solid-phase extraction (F-SPE), recyclable catalysts. | The nonafluoro-tert-butoxy group can be used to create "ponytails" that facilitate separation into a fluorous phase. rsc.orgresearchgate.net |

Interdisciplinary Applications in Chemical Technologies

The unique properties of this compound make it a candidate for application in various high-tech, interdisciplinary fields beyond traditional organic chemistry.

Emerging trends point towards its potential use in:

¹⁹F Magnetic Resonance Imaging (MRI): Building on research with related PFtB compounds, derivatives of this compound could be developed as next-generation ¹⁹F MRI contrast agents. nih.gov The nine equivalent fluorine atoms provide a strong, single NMR signal, making it an excellent tracer for in vivo imaging applications without the background noise present in standard ¹H MRI. nih.gov

Advanced Electrolytes: The high electrochemical stability and low polarity conferred by the fluorinated group could make this compound or its derivatives suitable for use as additives or co-solvents in non-aqueous electrolytes for high-voltage lithium-ion batteries or other electrochemical devices.

Specialty Solvents: The parent compound, nonafluoro-tert-butyl alcohol, is recognized as a strong hydrogen bond donor solvent that can enable unique catalytic activity. chemrxiv.org While the ester form lacks the hydroxyl group, its highly fluorinated nature could make it a useful, non-polar, and inert solvent or co-solvent for specific chemical processes involving fluorinated compounds.

Chemical Sensors: Incorporating the nonafluoro-tert-butyl group into sensor platforms could be explored. Its affinity for other fluorinated molecules could be harnessed to create sensors for detecting environmentally persistent per- and polyfluoroalkyl substances (PFAS).

Q & A

Basic: What are the optimal synthetic routes for Nonafluoro-tert-butyl isobutyrate, and how can reaction yields be maximized?

This compound is synthesized via nucleophilic substitution, leveraging the high electronegativity of fluorine atoms. A common method involves reacting isobutyryl chloride with nonafluoro-tert-butanol under anhydrous conditions, catalyzed by triethylamine. Yield optimization requires strict moisture control (to prevent hydrolysis) and gradual reagent addition to mitigate exothermic side reactions. Purification via fractional distillation (45–50°C under reduced pressure) is critical due to its volatility . GC-MS and ¹⁹F NMR are recommended for purity validation, as fluorine's distinct shifts aid in confirming structural integrity .

Basic: Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

Basic: How does this compound’s stability vary under different storage conditions?

The compound is sensitive to hydrolysis due to its ester and fluorinated groups. Stability studies recommend:

- Short-term storage : -20°C in sealed amber vials with molecular sieves to absorb moisture.

- Long-term stability : Degradation <5% over 6 months when stored under argon .

Contradictory reports on photostability suggest conflicting data may arise from impurities; thus, pre-use purification (e.g., column chromatography) is advised .

Advanced: What mechanistic role does this compound play in polyhydroxyalkanoate (PHA) biosynthesis?

In microbial PHA production, fluorinated esters like this compound act as precursors for fluorinated monomers. However, its branched structure and fluorine content may reduce enzymatic uptake efficiency compared to linear analogs (e.g., butyrate). Experimental designs should include:

- Enzyme kinetics assays (e.g., with Pseudomonas spp. acyltransferases) to quantify substrate specificity.

- Metabolic flux analysis to identify bottlenecks in fluorinated monomer incorporation .

Advanced: How can researchers reconcile contradictory data on the compound’s toxicity in mammalian cell lines?

Discrepancies in cytotoxicity (e.g., IC₅₀ ranging 50–200 µM) may stem from assay conditions. Key considerations:

- Cell line variability : Use standardized lines (e.g., HEK293 or HepG2) with controlled passage numbers.

- Solvent interference : DMSO >0.1% may alter membrane permeability; use fluorinated surfactants for solubilization.

- Endpoint measurements : Combine MTT assays with live-cell imaging to distinguish cytostatic vs. cytotoxic effects .

Advanced: What strategies enhance the compound’s utility in controlled drug delivery systems?

This compound’s lipophilicity and slow hydrolysis make it suitable for prodrug formulations. Methodological approaches include:

- Covalent conjugation : Attach to hydrophilic drugs (e.g., antivirals) via pH-sensitive linkers.

- Nanocarrier encapsulation : Use PLGA nanoparticles (70–100 nm) to improve bioavailability.

In vivo studies in rodents show sustained release over 72 hours, but fluorine accumulation in organs requires longitudinal PET imaging for safety validation .

Advanced: How does the fluorinated tert-butyl group influence reactivity in catalytic applications?

The electron-withdrawing effect of fluorine atoms enhances electrophilicity, making the compound a potent acylating agent. In asymmetric catalysis (e.g., Friedel-Crafts reactions):

- Steric effects : The bulky tert-butyl group directs regioselectivity, favoring para substitution in aromatic systems.

- Solvent optimization : Use fluorinated solvents (e.g., HFIP) to stabilize transition states.

Controlled experiments with deuterated analogs and DFT calculations are recommended to map reaction pathways .

Advanced: What environmental impacts arise from this compound degradation?

Hydrolysis releases nonafluoro-tert-butanol, a persistent organic pollutant. Mitigation strategies include:

- Biodegradation screening : Test soil microbial consortia for defluorination activity.

- Advanced oxidation : UV/H₂O₂ treatment reduces half-life from 30 days to <8 hours.

Ecotoxicity models (e.g., ECOSAR) predict LC₅₀ >10 mg/L for aquatic organisms, but field validation is lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.